molecular formula C21H16N4O2 B13376567 1-Amino-2,7-dimethyl-6-(1-naphthyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile

1-Amino-2,7-dimethyl-6-(1-naphthyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile

Cat. No.: B13376567
M. Wt: 356.4 g/mol
InChI Key: ZPISWOIIFSTIKB-UHFFFAOYSA-N
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Description

1-Amino-2,7-dimethyl-6-(1-naphthyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a naphthyl group, multiple methyl groups, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2,7-dimethyl-6-(1-naphthyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2,7-dimethyl-6-(1-naphthyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl, aryl, or functional groups.

Scientific Research Applications

1-Amino-2,7-dimethyl-6-(1-naphthyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-2,7-dimethyl-6-(1-naphthyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-2,7-dimethyl-6-(1-naphthyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H16N4O2

Molecular Weight

356.4 g/mol

IUPAC Name

1-amino-2,7-dimethyl-6-naphthalen-1-yl-3,8-dioxo-2,7-naphthyridine-4-carbonitrile

InChI

InChI=1S/C21H16N4O2/c1-24-17(14-9-5-7-12-6-3-4-8-13(12)14)10-15-16(11-22)20(26)25(2)19(23)18(15)21(24)27/h3-10H,23H2,1-2H3

InChI Key

ZPISWOIIFSTIKB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C(C(=O)N(C(=C2C1=O)N)C)C#N)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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